Methyl 4-(pyrazin-2-yl)benzoate is an organic compound that features a benzoate moiety substituted with a pyrazine ring. This compound is classified under the category of benzoates, which are esters derived from benzoic acid. The presence of the pyrazine ring introduces heterocyclic characteristics, making this compound interesting for various chemical and biological applications.
The compound can be sourced from various chemical suppliers and is often used in research laboratories for synthetic and analytical purposes. It is cataloged in chemical databases such as PubChem and BenchChem, where detailed information about its properties and synthesis can be found.
Methyl 4-(pyrazin-2-yl)benzoate is classified as:
The synthesis of methyl 4-(pyrazin-2-yl)benzoate typically involves several steps, including the formation of the pyrazine ring and subsequent esterification with methanol.
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products or unreacted materials.
Methyl 4-(pyrazin-2-yl)benzoate has a molecular formula of and a molecular weight of approximately 218.21 g/mol.
InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-8(4-6-9)10-12-7-2/h3-7H,1-2H3COC(=O)c1ccc(N2C=CN=C2)cc1This structure indicates that the compound contains both aromatic and heteroaromatic components, contributing to its unique chemical properties.
Methyl 4-(pyrazin-2-yl)benzoate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry and materials science.
The mechanism of action for methyl 4-(pyrazin-2-yl)benzoate largely depends on its specific applications in biological systems. In medicinal chemistry, compounds with pyrazine rings are often investigated for their potential antibacterial, antifungal, and anticancer activities.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize the purity and structure of this compound.
Methyl 4-(pyrazin-2-yl)benzoate has several scientific uses:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0